molecular formula C20H22FN3O3 B2593890 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 946269-26-7

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2593890
CAS No.: 946269-26-7
M. Wt: 371.412
InChI Key: LWZDBLUKXGGDHS-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorobenzyl group, a pyrrolidinone ring, and a methoxyphenyl urea moiety. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Coupling with Methoxyphenyl Urea: The final step involves coupling the intermediate with methoxyphenyl isocyanate or a similar reagent to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea can be compared with similar compounds such as:

    1-((1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.

    1-((1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

    1-((1-(4-Nitrobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea: The nitro group can introduce different electronic effects, impacting the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-4-2-3-17(10-18)23-20(26)22-11-15-9-19(25)24(13-15)12-14-5-7-16(21)8-6-14/h2-8,10,15H,9,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZDBLUKXGGDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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